

Comprehensive Technical Guide: 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

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Compound of Interest

Compound Name:	4-(Chloromethyl)-2-fluoro-1-phenoxybenzene
CAS No.:	1038979-92-8
Cat. No.:	B1517232

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Executive Summary

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8) is a specialized benzylic chloride intermediate used primarily in medicinal chemistry. It serves as a key electrophile for introducing the 3-fluoro-4-phenoxybenzyl moiety—a privileged pharmacophore found in various tyrosine kinase inhibitors (TKIs), particularly those targeting BTK (Bruton's Tyrosine Kinase) and c-Met. The fluorine substitution at the ortho position to the ether linkage enhances metabolic stability by blocking oxidative dealkylation, while the phenoxy group provides essential hydrophobic interactions within the ATP-binding pocket of kinase targets.

Part 1: Nomenclature & Synonyms

Correct identification is critical due to the varying numbering conventions used in chemical catalogs and patent literature. The compound is most accurately described as a substituted benzyl chloride.

Synonym & Identifier Matrix

Identifier Type	Value / Name	Context / Usage
IUPAC Name	4-(Chloromethyl)-2-fluoro-1-phenoxybenzene	Official systematic name.[1]
Common Name	3-Fluoro-4-phenoxybenzyl chloride	Preferred in synthetic organic chemistry; indicates the benzyl chloride functionality.
Alternative Name 1	1-(Chloromethyl)-3-fluoro-4-phenoxybenzene	Variation based on substituent priority.
Alternative Name 2	-Chloro-3-fluoro-4-phenoxytoluene	Older nomenclature treating it as a toluene derivative.
CAS Registry Number	1038979-92-8	Unique identifier for database searches.
SMILES	<chem>ClCc1ccc(Oc2ccccc2)c(F)c1</chem>	For cheminformatics and modeling.
Molecular Formula	C	Useful for mass spectrometry verification.
	H	
Molecular Weight	C1FO	Calculation standard.
	236.67 g/mol	

Part 2: Chemical Identity & Physical Properties

This compound acts as a potent alkylating agent. Its physical properties dictate specific handling requirements to maintain stability and safety.

Property	Data / Specification	Implication for Handling
Physical State	Colorless to pale yellow oil	Liquid handling; may crystallize at low temps.
Boiling Point	~330 °C (Predicted)	High boiling; purify via column chromatography rather than distillation.
Density	~1.25 g/cm ³	Denser than water; forms the bottom layer in aqueous extractions.
Solubility	Soluble in DCM, THF, EtOAc, Toluene	Compatible with standard organic synthesis solvents.
Reactivity	Electrophilic (Alkylating Agent)	Moisture sensitive; hydrolyzes to the alcohol over time. Store under inert gas.
Storage	2–8 °C, Inert Atmosphere (Ar/N ₂)	Prevent hydrolysis and degradation.

Part 3: Synthetic Utility & Mechanism

The primary utility of **4-(Chloromethyl)-2-fluoro-1-phenoxybenzene** lies in its ability to append the 3-fluoro-4-phenoxybenzyl group to nucleophilic scaffolds (amines, pyrazoles, phenols).

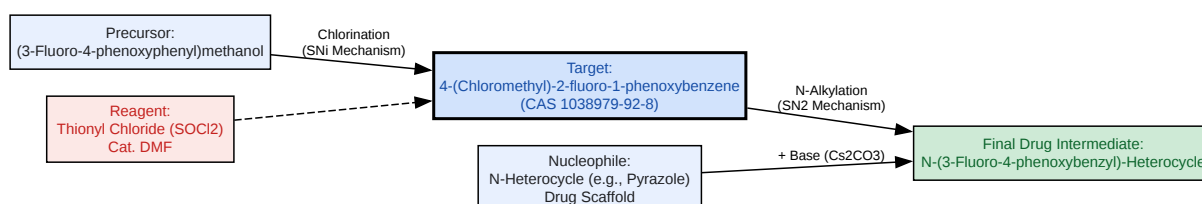
Mechanistic Insight: The Fluorine Effect

The strategic placement of the fluorine atom at the C3 position (relative to the benzyl group) serves two roles:

- **Metabolic Stability:** It blocks the P450-mediated oxidation of the aromatic ring, a common clearance pathway for non-fluorinated analogues.
- **Conformational Lock:** The electronic repulsion between the fluorine lone pairs and the ether oxygen can restrict bond rotation, potentially pre-organizing the molecule for better binding affinity to the kinase active site.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its subsequent application in drug synthesis.



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Figure 1: Synthetic pathway transforming the alcohol precursor into the active electrophile for drug conjugation.[2]

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the chloride is driven by gas evolution (

and

), making it irreversible.

Protocol A: Synthesis of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Objective: Convert (3-fluoro-4-phenoxyphenyl)methanol to the corresponding benzyl chloride.

Reagents:

- (3-Fluoro-4-phenoxyphenyl)methanol (1.0 equiv)
- Thionyl Chloride (

) (1.5 equiv)

- N,N-Dimethylformamide (DMF) (Catalytic, 0.1 mol%)
- Dichloromethane (DCM) (Anhydrous, 10 mL/g)

Step-by-Step Methodology:

- Setup: Charge an oven-dried round-bottom flask with (3-fluoro-4-phenoxyphenyl)methanol and anhydrous DCM under a nitrogen atmosphere.
- Activation: Add catalytic DMF (activates via the Vilsmeier-Haack intermediate).
- Addition: Cool the solution to 0 °C. Add dropwise via a syringe pump or addition funnel to control the exotherm and gas evolution.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower) should disappear, replaced by the chloride spot (higher).
- Workup: Quench the reaction carefully by pouring into ice-cold saturated solution.
- Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
- Drying: Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: The crude oil is typically >95% pure. If necessary, purify via rapid filtration through a silica plug eluting with Hexanes/DCM.

Protocol B: General N-Alkylation (Drug Scaffold Coupling)

Objective: Attach the benzyl group to a nitrogen-containing heterocycle (e.g., a pyrazole core of a BTK inhibitor).

Reagents:

- Heterocyclic Core (1.0 equiv)
- **4-(Chloromethyl)-2-fluoro-1-phenoxybenzene** (1.1 equiv)
- Cesium Carbonate () (2.0 equiv)
- Acetonitrile (MeCN) or DMF (Solvent)

Methodology:

- Dissolution: Dissolve the heterocycle in MeCN.
- Base Addition: Add . Stir for 15 minutes to deprotonate the N-H.
- Alkylation: Add the benzyl chloride (dissolved in a minimum amount of solvent) dropwise.
- Heating: Heat the mixture to 60–80 °C for 4–12 hours.
 - Causality: Heating overcomes the activation energy for the displacement of the chloride.
- Isolation: Cool, filter off inorganic salts, and concentrate. Purify via column chromatography.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

- Corrosive/Irritant: Benzylic chlorides are potent lachrymators and skin irritants. They can alkylate DNA, posing a potential genotoxic risk.
- Hydrolysis: Reacts with water to release HCl gas.

Engineering Controls:

- Always handle in a functioning fume hood.
- Use double-gloving (Nitrile) to prevent skin absorption.
- Quench all glassware and tools with a dilute ammonia solution before removal from the hood to neutralize residues.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1038979-92-8. Retrieved from [\[Link\]](#)
- World Intellectual Property Organization (2018). Patent WO2018049127A1: 1,2-dithiolane compounds useful in neuroprotection. (Describes the use of 3-fluoro-4-phenoxybenzyl intermediates in kinase inhibitor synthesis).
- American Chemical Society. Common Synthetic Transformations: Chlorination of Benzylic Alcohols. (General reference for Protocol A).

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Sources

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- 2. [patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
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